4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZYHMAIKMUBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H18BrN3O2S
- Molecular Weight: 396.32 g/mol
The compound features a bromobenzyl group and a dimethylphenyl moiety attached to a thiadiazine ring system. This unique structure contributes to its biological properties.
Research indicates that derivatives of benzo[e][1,2,4]thiadiazine 1,1-dioxide can act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an important target in cancer therapy. The compound exhibits significant selectivity with an IC50 value of approximately 8.6 nM , indicating a potent inhibitory effect on PI3Kδ compared to other isoforms like PI3Kα and PI3Kβ .
Biological Activity Overview
| Biological Activity | Effect | Reference |
|---|---|---|
| PI3Kδ Inhibition | IC50 = 8.6 nM | |
| Selectivity | >3630-fold over PI3Kα | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production |
1. Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results demonstrated that it significantly induces apoptosis in leukemia and breast cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
2. Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of the compound. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may have therapeutic applications in inflammatory diseases .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound remains limited, general observations suggest favorable absorption characteristics due to its lipophilic nature. Toxicological assessments indicate a low toxicity profile in preliminary studies; however, further investigations are necessary to fully understand its safety profile.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazinones exhibit significant anticancer properties. For instance, compounds similar to 4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Inhibition of PI3Kδ
Recent studies have focused on the compound's role as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). This pathway is crucial in cancer progression and immune responses. Derivatives of this compound have demonstrated potent inhibitory effects with IC values in the low nanomolar range, suggesting a potential therapeutic application in treating cancers with high PI3Kδ expression .
Neuropharmacology
The compound’s structural features allow it to interact with various neurotransmitter systems. Preliminary studies suggest that it may influence central nervous system activity, making it a candidate for further investigation in neuropharmacological applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Core Heterocycle : The 6-membered 1,2,4-benzothiadiazine core (target compound) offers greater conformational flexibility compared to 5-membered 1,2,5-thiadiazoles (e.g., compound 19), which are more rigid and planar .
- Aromatic Groups: The 2,4-dimethylphenyl group (target compound) increases steric bulk compared to 4-methoxyphenyl (), which may influence binding to hydrophobic pockets in biological targets.
- Synthetic Complexity : The target compound’s benzyl and aryl substituents likely require multi-step synthesis, analogous to the use of Suzuki couplings (e.g., compound 40 in ) or Michael additions (e.g., compound 38 in ) .
Research Findings and Hypotheses
- Solubility and Stability: The 1,1-dioxide moiety enhances water solubility compared to non-sulfonated analogs. However, the hydrophobic dimethyl and bromobenzyl groups may reduce aqueous solubility, necessitating formulation optimization .
- Positional Isomerism : The 3-bromobenzyl isomer () could exhibit altered pharmacokinetics due to differences in dipole moments and steric interactions compared to the 4-bromo derivative .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis involves multi-step reactions starting from substituted benzyl and aryl precursors. Key steps include:
- Nucleophilic substitution to introduce the bromobenzyl group.
- Cyclization using thiadiazine-forming reagents (e.g., sulfonamide derivatives under acidic conditions).
- Oxidation with hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety.
To optimize yield: - Use catalytic Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution steps .
- Employ polar aprotic solvents (DMF or DMSO) to stabilize intermediates during cyclization .
- Monitor reaction progress via HPLC or TLC to minimize side products .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- X-ray diffraction (XRD) : Critical for resolving the 3D crystal structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions and aromatic proton environments. The bromobenzyl group shows distinct deshielding in the aromatic region .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the sulfone group (m/z 96 for SO₂) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromobenzyl vs. methyl groups) influence reactivity in nucleophilic substitution reactions?
- The bromobenzyl group acts as a strong electron-withdrawing substituent, activating the thiadiazine ring for nucleophilic attack at the C-3 position.
- Methyl groups on the 2,4-dimethylphenyl moiety provide steric hindrance, reducing reactivity at adjacent positions.
Methodological approach : - Compare reaction rates with analogs lacking bromine or methyl groups using kinetic studies (UV-Vis monitoring) .
- Perform DFT calculations to map electron density distributions and predict reactive sites .
Q. What strategies can resolve contradictions in biological activity data across studies?
Contradictions may arise from variations in assay conditions or impurity profiles. Solutions include:
- Standardized bioassays : Use a common cell line (e.g., HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
- HPLC purification : Ensure >98% purity to exclude confounding effects from byproducts .
- Meta-analysis : Cross-reference data from studies using similar methodologies (e.g., IC₅₀ values under identical pH/temperature) .
Q. How to design stability studies under varying pH and temperature conditions?
- Experimental design :
- Key parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
